

Comprehensive Technical Guide: 2-Bromo-1-(4-fluorophenyl)-1-ethanone Oxime

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Compound of Interest

Compound Name: 2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime

Cat. No.: B15130649

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Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling diverse molecular architectures. **2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime** is a highly versatile intermediate characterized by its dual reactivity: an electrophilic

-bromo core and a nucleophilic/directing oxime moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, exact molecular weight calculations, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Core Chemical Identity & Molecular Weight Determination

The precise determination of molecular weight and isotopic distribution is foundational for mass spectrometry (LC-MS) validation during synthesis. The compound, also known as N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine[1], possesses the molecular formula C_8H_7BrFNO [2].

The molecular weight is calculated based on the standard atomic weights of its constituent elements:

- Carbon (C₈):
- Hydrogen (H₇):
- Bromine (Br₁):
- Fluorine (F₁):
- Nitrogen (N₁):
- Oxygen (O₁):

Total Molecular Weight: 232.05 g/mol [2][3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and pharmacokinetic modeling:

Parameter	Value
Chemical Name	2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime
CAS Registry Number	334709-76-1[4]
Molecular Formula	C ₈ H ₇ BrFNO[2]
Average Molecular Weight	232.05 g/mol [2]
Monoisotopic Mass	~230.97 g/mol
Topological Polar Surface Area (TPSA)	32.59 Å ² [2]
LogP (Predicted)	2.40[2]
Hydrogen Bond Donors/Acceptors	1 / 2[2]
Rotatable Bonds	2[2]

Structural Significance in Drug Development

The architectural design of this molecule offers two distinct advantages in medicinal chemistry:

- **The 4-Fluorophenyl Moiety:** Fluorine substitution at the para position of the phenyl ring acts as a classic bioisostere. It blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs), while the high electronegativity lowers the pKa of adjacent functional groups.
- **The -Bromo Oxime System:** The proximity of the oxime to the -bromide creates a primed system for heterocyclization. It is a direct precursor for the synthesis of 1,2-oxazines, isoxazoles, and thiazoles[5]. Furthermore, oxime radicals generated from such precursors are highly valuable for complex C-O and C-N bond-forming cyclizations[5].

Synthetic Methodologies & Experimental Protocols

The most robust method for synthesizing

- bromo oximes is the direct oximation of the corresponding -bromoketone[6]. However, this reaction is highly sensitive to pH. If the environment is too basic, the hydroxylamine acts as a nucleophile against the -carbon, displacing the bromide and forming unwanted -hydroxylamino oximes or triggering Neber-type rearrangements.

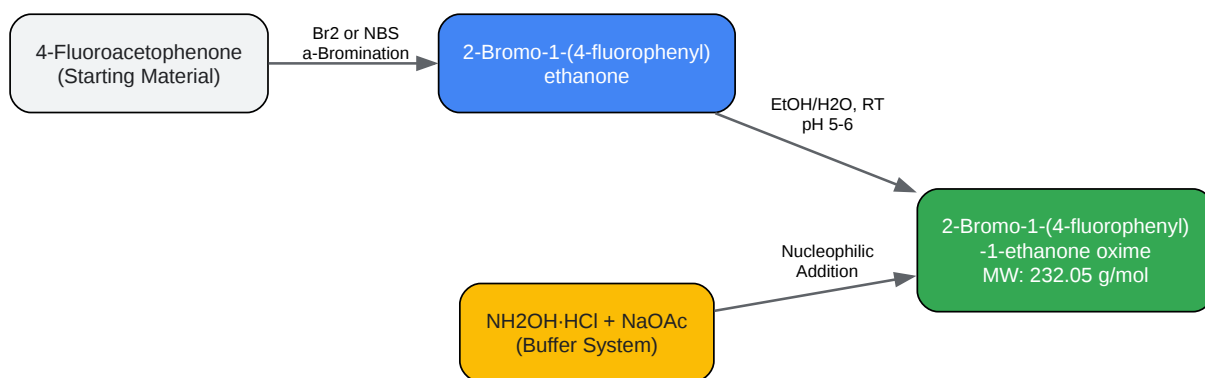
Self-Validating Protocol: Buffered Oximation

This protocol utilizes a sodium acetate buffer system to ensure the selective nucleophilic attack of hydroxylamine at the carbonyl carbon while preserving the labile carbon-bromine bond[7].

Step-by-Step Methodology:

- **Substrate Preparation:** Dissolve 10.0 mmol (2.17 g) of 2-bromo-1-(4-fluorophenyl)ethanone in 20 mL of absolute ethanol. Cool the flask to 0–5 °C in an ice-water bath.

- **Buffer Generation (Causality Check):** In a separate vial, dissolve 11.0 mmol (0.76 g) of hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) and 11.0 mmol (0.90 g) of anhydrous sodium acetate (NaOAc) in 5 mL of distilled water. Causality: NaOAc acts as a mild base to liberate free hydroxylamine from its hydrochloride salt, buffering the solution to pH 5–6. This precise pH prevents the base-catalyzed displacement of the -bromide^[7].
- **Controlled Addition:** Add the aqueous buffer dropwise to the ethanolic ketone solution over 15 minutes. Maintain rigorous stirring.
- **Reaction & Validation:** Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (UV active, higher R_f) should completely disappear, replaced by a new, more polar spot (the oxime).
- **Phase Separation & Workup:** Concentrate the mixture under reduced pressure to remove ethanol. Dilute the remaining aqueous slurry with 30 mL of water and extract with Dichloromethane (3 x 20 mL). The organic layer selectively partitions the target oxime away from water-soluble salts.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Recrystallize the crude residue from a minimal amount of hot ethanol/water to yield **2-bromo-1-(4-fluorophenyl)-1-ethanone oxime** as an off-white crystalline solid.

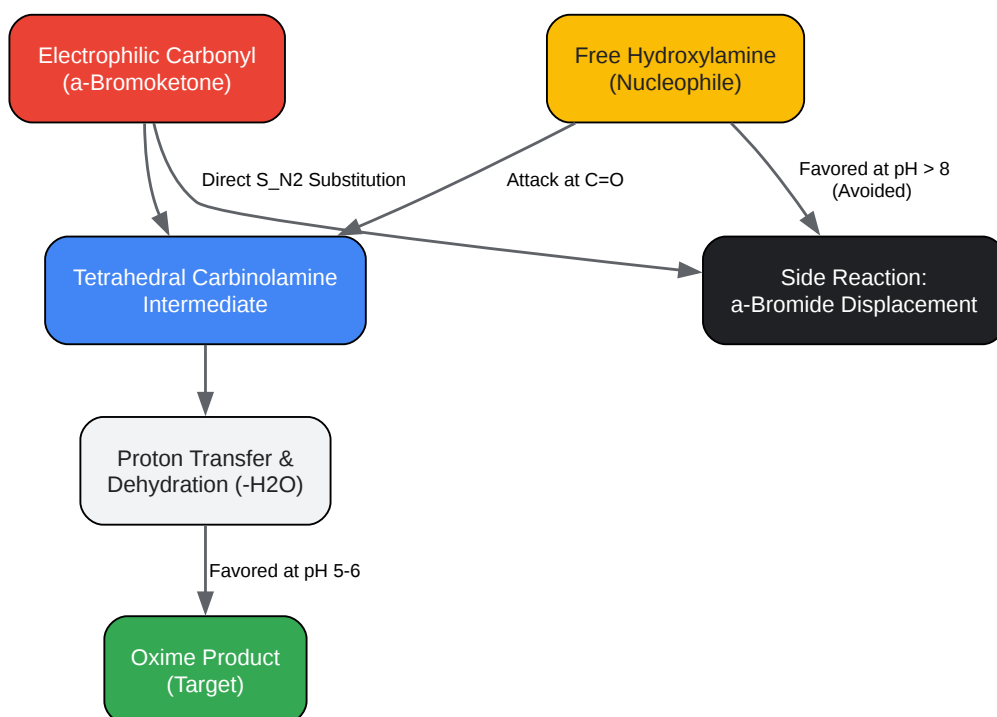


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Fig 1. Synthetic workflow for **2-Bromo-1-(4-fluorophenyl)-1-ethanone oxime**.

Mechanistic Pathways & Logic

The formation of the oxime proceeds via a tetrahedral carbinolamine intermediate. The critical juncture in this mechanism is the competition between carbonyl addition and aliphatic nucleophilic substitution (S_N2) at the brominated carbon. By strictly controlling the pH, the electrophilicity of the carbonyl is maximized relative to the aliphatic carbon, guiding the reaction exclusively toward the carbinolamine, which subsequently dehydrates to form the stable E/Z oxime isomers.



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Fig 2. Mechanistic pathway of oximation vs. competitive alpha-bromide displacement.

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